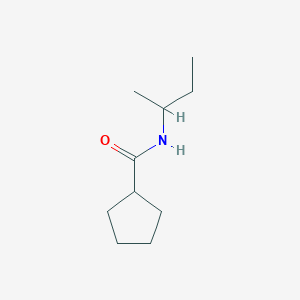
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase pain threshold, suggesting that it may have potential as an anticonvulsant and analgesic agent. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been found to reduce inflammation and inhibit the growth of cancer cells, indicating that it may have potential as an anti-inflammatory and anti-tumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its ability to exhibit multiple therapeutic effects, making it a versatile compound for investigation. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that exhibit similar effects. However, one limitation of using 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide. One potential area of investigation is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide and to identify its specific targets in the central nervous system and other tissues. Finally, clinical trials are needed to determine the safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in humans, which could lead to its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with 2,3-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with N,N-dimethylacetamide to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been studied extensively in the field of pharmacology due to its potential therapeutic applications. It has been found to exhibit anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess anti-inflammatory and anti-tumor activities, suggesting that it may have potential as a treatment for various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-5-6-13(10(16)7-9)21-8-14(20)19-12-4-2-3-11(17)15(12)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBJBVOSYXKDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)
![N-(5-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6077312.png)
![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)
![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)

![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
